molecular formula C26H17BrO5 B12193487 7'-[(2-bromobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione

7'-[(2-bromobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione

Cat. No.: B12193487
M. Wt: 489.3 g/mol
InChI Key: LJERMUKCPZPLSX-UHFFFAOYSA-N
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Description

7’-[(2-bromobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione is a synthetic organic compound that belongs to the class of bichromenes. This compound is characterized by its unique structure, which includes a bromobenzyl group and a bichromene core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-[(2-bromobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzyl alcohol and 8-methyl-2H-chromen-2-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).

    Reaction Steps: The key steps include the formation of an ether linkage between the bromobenzyl group and the chromene core, followed by oxidation to form the bichromene structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7’-[(2-bromobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the bichromene core to dihydrobichromene.

    Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include various derivatives of bichromene, such as quinones, dihydrobichromenes, and substituted bichromenes.

Scientific Research Applications

7’-[(2-bromobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7’-[(2-bromobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It modulates signaling pathways such as the nuclear factor kappa B (NF-κB) pathway, which plays a role in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one
  • 7-[(2-bromobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one

Uniqueness

Compared to similar compounds, 7’-[(2-bromobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione is unique due to its bichromene core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C26H17BrO5

Molecular Weight

489.3 g/mol

IUPAC Name

7-[(2-bromophenyl)methoxy]-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one

InChI

InChI=1S/C26H17BrO5/c1-15-22(30-14-17-7-2-4-8-21(17)27)11-10-18-19(13-24(28)32-25(15)18)20-12-16-6-3-5-9-23(16)31-26(20)29/h2-13H,14H2,1H3

InChI Key

LJERMUKCPZPLSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)OCC5=CC=CC=C5Br

Origin of Product

United States

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